
3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds related to 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been extensively studied for their antimicrobial properties. A series of similar compounds exhibited significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds was achieved through IR, 1H NMR, 13C NMR, and Mass spectra analyses (Desai, Dodiya, & Shihora, 2011).
Antitubercular Activity
Another study focused on novel quinazolinone analogs substituted with benzothiophene, demonstrating good yields and characterized by IR, 1HNMR, mass spectral, and elemental analyses. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Specific compounds in this series showed promising antitubercular and antibacterial activities, highlighting their potential as therapeutic agents (Rao & Subramaniam, 2015).
Potential Antitumor Activities
Further research into similar compounds revealed their potential antitumor properties. The interaction of specific derivatives with alkyl and aryl isocyanates resulted in compounds with curative activity against leukemia models, suggesting a mechanism involving prodrug modification to form active agents in vivo. This indicates a promising avenue for the development of new antitumor treatments (Stevens et al., 1984).
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Biochemical Pathways
Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the quinazoline core can significantly affect these properties .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of a compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form 3-(2-chlorophenyl)-3-oxopropanenitrile, which is then reacted with phenethylamine to form 3-(2-chlorophenyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "phenethylamine", "sodium ethoxide", "sulfur powder", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzaldehyde (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sulfur powder (0.5 eq) to the reaction mixture and heat at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add acetic acid to adjust the pH to 4-5.", "Step 5: Add phenethylamine (1.2 eq) to the reaction mixture and heat at reflux for 6 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 7: Wash the precipitate with water and dry to obtain the final product." ] } | |
Número CAS |
422273-37-8 |
Nombre del producto |
3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Fórmula molecular |
C24H20ClN3O2S |
Peso molecular |
449.95 |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |
Clave InChI |
HWUILDOQRMKKJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



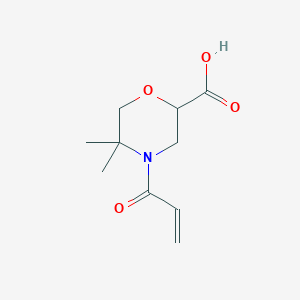
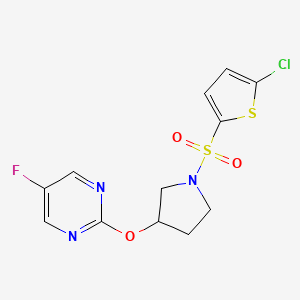
![Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2568973.png)

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2568976.png)
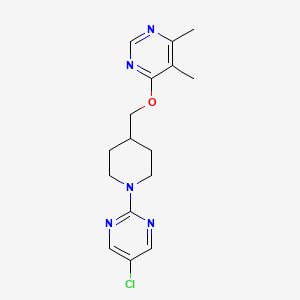
![4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B2568979.png)

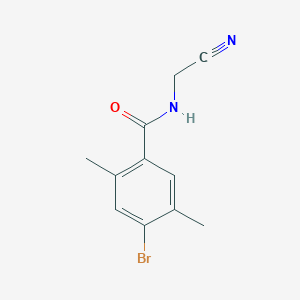
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide](/img/structure/B2568983.png)
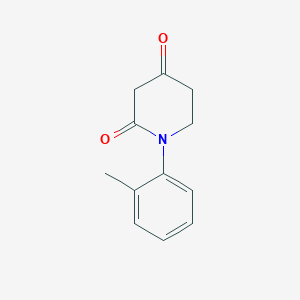
![3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2568988.png)
![7-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2568990.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568991.png)